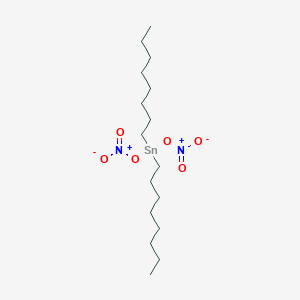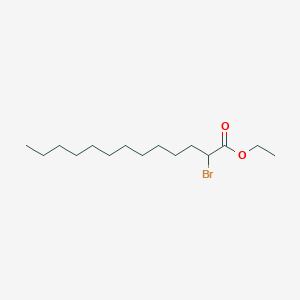![molecular formula C10H11N5O B14610236 Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- CAS No. 61006-81-3](/img/structure/B14610236.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining pyridine, triazine, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with cyanogen bromide followed by treatment with morpholine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as dicationic molten salts, has been reported to enhance the efficiency of the synthesis process . These methods often employ solvent-free conditions or green solvents like ethanol to minimize environmental impact.
化学反応の分析
Types of Reactions
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
作用機序
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in treating cancer and other diseases.
Pyrido[4,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- stands out due to its unique combination of pyridine, triazine, and morpholine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR with high affinity makes it a promising candidate for drug development .
特性
CAS番号 |
61006-81-3 |
|---|---|
分子式 |
C10H11N5O |
分子量 |
217.23 g/mol |
IUPAC名 |
4-pyrido[2,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-8-9(11-3-1)12-10(14-13-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
InChIキー |
AFRXEIDHSZUAIC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(C=CC=N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)






![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)


